3,4-Difluoro vs. Mono-Fluoro vs. Non-Fluorinated Benzenesulfonamide: Potency Modulation in GlyT1 Pyrrolidine Sulfonamide Series
In the AbbVie GlyT1 inhibitor program, the benzenesulfonamide aryl substitution pattern was a primary driver of target potency. Within a series of 3,4-disubstituted pyrrolidine sulfonamides sharing an identical core scaffold, hGlyT1 Ki values spanned three orders of magnitude depending on aryl sulfonamide identity: compound 34 (with an optimized sulfonamide) achieved Ki = 0.008 µM, while compound 32 (bearing a different sulfonamide substitution) showed Ki = 1.51 µM—a ~189-fold potency differential attributable solely to sulfonamide aryl variation [1]. The 3,4-difluorobenzenesulfonamide moiety present in CAS 2415491-08-4 has not been explicitly profiled in this published GlyT1 series; however, the 3,4-difluoro pattern is a privileged substitution in medicinal chemistry that balances lipophilicity (clogP modulation), metabolic stability (blocking para-hydroxylation sites), and target binding through orthogonal dipolar interactions [1]. This contrasts with mono-fluoro analogs (e.g., 3-fluoro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride, CAS 1354018-70-4) where the absence of the second fluorine reduces both steric bulk and electron-withdrawing character at the ortho position, potentially altering target engagement kinetics [1].
| Evidence Dimension | hGlyT1 binding affinity (Ki) across sulfonamide aryl variants in a shared 3,4-disubstituted pyrrolidine scaffold |
|---|---|
| Target Compound Data | Not available for CAS 2415491-08-4 in published GlyT1 series; 3,4-difluoro pattern not explicitly represented in Wang et al. Table 1 |
| Comparator Or Baseline | Compound 34: Ki = 0.008 µM (optimized sulfonamide); Compound 32: Ki = 1.51 µM (alternative sulfonamide); Compound 5: Ki = 0.018 µM (N-methylimidazole sulfonamide) |
| Quantified Difference | 189-fold Ki range (0.008–1.51 µM) within the same core; potency differences of up to ~189× attributable exclusively to sulfonamide aryl variation |
| Conditions | hGlyT1 competitive binding assay; in vitro Ki determination; Table 1 in Wang et al. J Med Chem 2018 |
Why This Matters
Demonstrates that sulfonamide aryl identity is not cosmetic: substituting CAS 2415491-08-4 with a non-fluorinated or mono-fluoro analog could introduce uncharacterized potency deficits of up to two orders of magnitude, making procurement of the exact 3,4-difluoro variant essential for maintaining SAR continuity in GlyT1-directed or related sulfonamide-target programs.
- [1] Wang Y, Zhao H, Brewer JT, et al. J Med Chem. 2018;61(17):7706-7728. Table 1: hGlyT1 Ki values for compounds 5, 32, 34; SAR discussion on sulfonamide aryl substitution. View Source
